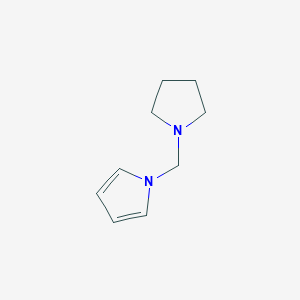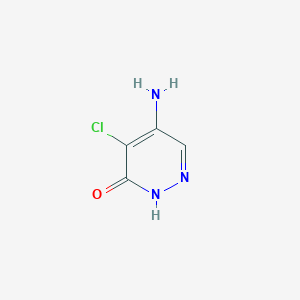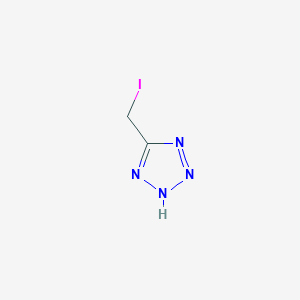
5-(iodomethyl)-2H-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(iodomethyl)-2H-tetrazole is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This tetrazole derivative is widely used in the synthesis of various organic compounds, and its unique chemical structure makes it a promising candidate for a wide range of biological and medicinal applications.
Applications De Recherche Scientifique
5-(iodomethyl)-2H-tetrazole has a wide range of scientific research applications. One of its primary uses is in the synthesis of other organic compounds. It is commonly used as a building block for the synthesis of various heterocyclic compounds, such as triazoles and tetrazoles. These compounds have a wide range of applications in the pharmaceutical, agricultural, and material science industries.
Mécanisme D'action
The mechanism of action of 5-(iodomethyl)-2H-tetrazole is not fully understood. However, it is believed to act as a nucleophile and participate in various chemical reactions, such as cycloaddition reactions. Its unique chemical structure also makes it a promising candidate for the development of new drugs and therapeutic agents.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 5-(iodomethyl)-2H-tetrazole are not well studied. However, it is believed to have low toxicity and is not known to cause any significant adverse effects in laboratory animals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-(iodomethyl)-2H-tetrazole is its versatility in the synthesis of various organic compounds. It is also relatively easy to synthesize and purify, making it a popular choice for laboratory experiments. However, its low solubility in water can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for the study of 5-(iodomethyl)-2H-tetrazole. One area of research is the development of new synthetic methods for the compound. Another direction is the study of its potential applications in the development of new drugs and therapeutic agents. Additionally, further studies are needed to fully understand the biochemical and physiological effects of the compound. Overall, 5-(iodomethyl)-2H-tetrazole is a promising compound with a wide range of potential applications in scientific research.
Méthodes De Synthèse
The synthesis of 5-(iodomethyl)-2H-tetrazole involves a reaction between sodium azide and iodomethane. The reaction takes place in the presence of a catalyst, such as copper sulfate, and is typically carried out in an organic solvent, such as acetonitrile. The resulting product is a white crystalline solid that can be purified through recrystallization or column chromatography.
Propriétés
Numéro CAS |
107933-72-2 |
|---|---|
Nom du produit |
5-(iodomethyl)-2H-tetrazole |
Formule moléculaire |
C2H3IN4 |
Poids moléculaire |
209.98 g/mol |
Nom IUPAC |
5-(iodomethyl)-2H-tetrazole |
InChI |
InChI=1S/C2H3IN4/c3-1-2-4-6-7-5-2/h1H2,(H,4,5,6,7) |
Clé InChI |
VEZIOPYRSIVDFC-UHFFFAOYSA-N |
SMILES |
C(C1=NNN=N1)I |
SMILES canonique |
C(C1=NNN=N1)I |
Synonymes |
5-(IODOMETHYL)-1H-TETRAZOLE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




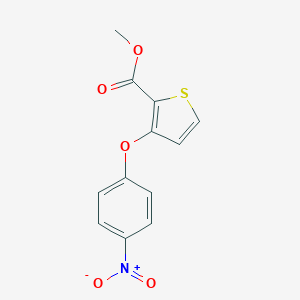
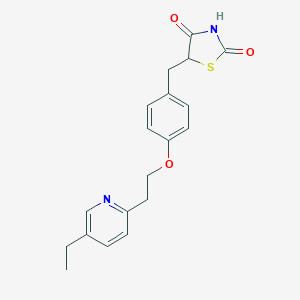

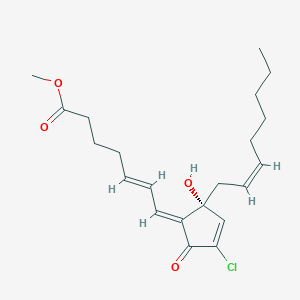
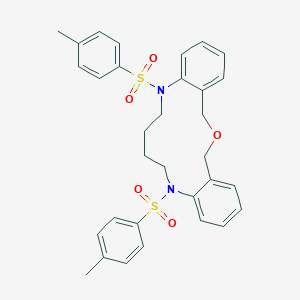
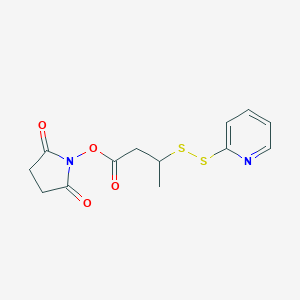
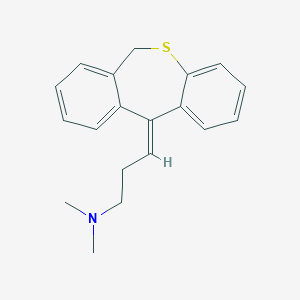
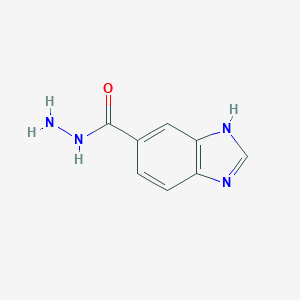
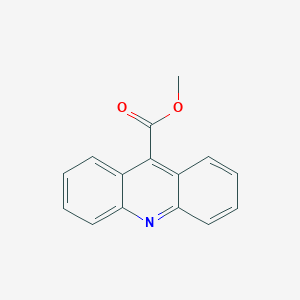
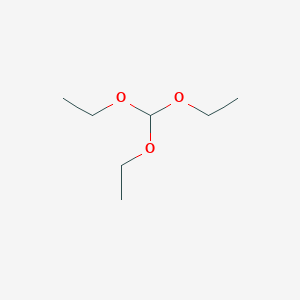
![3-Chloro-5-(3-chloropropyl)-10,11-dihydro-5H-dibenz[b,f]azepine](/img/structure/B26409.png)
